molecular formula C6H9N3 B3047999 N-ethylpyridazin-4-amine CAS No. 1521274-68-9

N-ethylpyridazin-4-amine

Cat. No.: B3047999
CAS No.: 1521274-68-9
M. Wt: 123.16
InChI Key: BKLRUHXJKBGDME-UHFFFAOYSA-N
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Description

N-ethylpyridazin-4-amine is a chemical compound for research and development purposes. Pyridine and pyridazine derivatives are of significant interest in medicinal chemistry and materials science . Related compounds are frequently utilized as building blocks for synthesizing more complex molecules, particularly in the development of pharmaceutical candidates . Furthermore, such nitrogen-containing heterocycles can serve as ligands in coordination chemistry, forming complexes with transition metals like Mn(II), Cu(II), and Zn(II) for catalytic and antimicrobial studies . The mechanism of action for many pyridine-based compounds often involves molecular interactions facilitated by the ring nitrogen, which can coordinate to metal centers or participate in hydrogen bonding, influencing reactivity and biological activity . Research into related structures shows potential for creating functional materials and studying biochemical pathways. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-7-6-3-4-8-9-5-6/h3-5H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLRUHXJKBGDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521274-68-9
Record name N-ethylpyridazin-4-amine
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Reactivity and Mechanistic Investigations of N Ethylpyridazin 4 Amine

Reactivity of the Pyridazine (B1198779) Heterocycle

The pyridazine ring is a 1,2-diazine, an aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. wikipedia.org These nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring system. This electronic characteristic makes the pyridazine ring π-deficient, which profoundly influences its reactivity compared to benzene (B151609). researchgate.netwikipedia.org Consequently, the ring is generally resistant to electrophilic attack but susceptible to nucleophilic substitution. wikipedia.orggcwgandhinagar.com

The π-deficient nature of the pyridazine ring makes it inherently susceptible to attack by nucleophiles. uoanbar.edu.iq The electron-withdrawing inductive effect of the two adjacent nitrogen atoms lowers the electron density at the ring carbon atoms, facilitating nucleophilic substitution reactions. acs.orgacs.org In unsubstituted pyridazine, the positions most activated towards nucleophilic attack are those ortho and para to the nitrogen atoms (C3, C6, and C4, C5).

For N-ethylpyridazin-4-amine, the scenario is more complex. The N-ethylamino group at the C4 position is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophiles. However, the strong electron-withdrawing effect of the diazine core generally overrides this donation. Nucleophilic attack on the ring, such as the displacement of a leaving group, would preferentially occur at positions where the negative charge of the intermediate Meisenheimer-type complex can be stabilized by the ring nitrogens. While direct studies on this compound are limited, related research on substituted pyridazines shows that nucleophilic substitution readily occurs. wur.nlarkat-usa.org The presence of the amino group at C4 makes the C5 position a potential site for nucleophilic attack, particularly in reactions like cine-substitution, where a nucleophile attacks a position adjacent to a leaving group. wur.nl

Pyridazine and its derivatives are highly unreactive towards electrophilic aromatic substitution on the ring carbons. researchgate.netgcwgandhinagar.com This low reactivity is attributed to two primary factors:

Ring Deactivation : The electronegative nitrogen atoms strongly withdraw electron density from the ring, deactivating it towards attack by electrophiles which seek electron-rich centers. gcwgandhinagar.comuoanbar.edu.iq The reactivity is often compared to that of nitrobenzene. wikipedia.org

Protonation/Coordination : In the acidic conditions required for many electrophilic substitution reactions (e.g., nitration, sulfonation), the basic lone pair of a ring nitrogen atom is protonated or coordinates to the electrophile's Lewis acidic catalyst. gcwgandhinagar.comuoanbar.edu.iq This forms a pyridazinium cation, which further deactivates the ring to an even greater extent.

Due to this profound deactivation, electrophilic substitution, if it occurs at all, requires very harsh conditions. aklectures.com The substitution pattern is governed by the deactivating effects of the nitrogen atoms. Attack is directed to the position that is least deactivated, which in the pyridazine system is typically the C5 position, being meta to both nitrogen atoms. The presence of the activating N-ethylamino group at C4 would further favor substitution at the C5 position. However, direct electrophilic attack on the ring remains challenging. A more common strategy to achieve substitution is to first convert the pyridazine to its N-oxide, which activates the ring for electrophilic attack, followed by deoxygenation. wikipedia.org

The reactivity patterns of pyridazine can be rationalized by examining its resonance structures. The delocalization of π-electrons results in a net polarization, with electron density being drawn from the carbon atoms to the more electronegative nitrogen atoms. youtube.comyoutube.com

The key resonance contributors for the pyridazine ring place a partial positive charge (δ+) on the carbon atoms, particularly those at the C3, C4, C5, and C6 positions, and a partial negative charge (δ-) on the nitrogen atoms. youtube.com This electronic distribution explains why nucleophiles (Nu⁻) are attracted to the ring carbons and electrophiles (E⁺) are attracted to the ring nitrogens. The resonance structures illustrate the inherent π-deficiency of the ring, making it a poor substrate for electrophiles but a good substrate for nucleophiles.

Reactivity of the Exocyclic N-Ethylamino Moiety

The N-ethylamino group attached to the pyridazine ring possesses its own distinct reactivity, primarily centered on the lone pair of electrons on the exocyclic nitrogen atom.

Like most amines, the exocyclic N-ethylamino group is basic due to the available lone pair on the nitrogen atom. libretexts.org However, its basicity is significantly influenced by the attached pyridazine ring. The electron-withdrawing nature of the heterocycle reduces the electron density on the exocyclic nitrogen, making it a weaker base than a comparable aliphatic amine (e.g., ethylamine). libretexts.org

Protonation of this compound is a competitive process involving three potential basic sites: the exocyclic amino nitrogen and the two ring nitrogens (N1 and N2). In many amino-substituted nitrogen heterocycles, the ring nitrogen is often the most basic site. nih.govunil.ch The exact site of protonation depends on a delicate balance of electronic and steric factors. For this compound, protonation is most likely to occur at the N1 ring nitrogen, which is para to the electron-donating ethylamino group and sterically unhindered. Protonation at N2 would be less favorable due to steric hindrance from the adjacent ethylamino group. The exocyclic amine is generally the least basic site.

The relative basicities can be estimated by comparing the pKa values of the conjugate acids of related compounds.

CompoundpKa of Conjugate AcidComment
Pyridine (B92270)5.25Reference sp² hybridized nitrogen. wikipedia.org
Pyridazine2.24Basicity is reduced by the second nitrogen.
Ethylamine (B1201723)10.75Reference sp³ hybridized aliphatic amine. libretexts.org
Aniline4.63Basicity reduced by delocalization into benzene ring.
4-Aminopyridine9.11Basicity enhanced by resonance donation to the ring.
This compoundEst. 4-6Basicity is expected to be between that of pyridazine and 4-aminopyridine, with protonation likely at a ring nitrogen.

Table 1: Comparative pKa values for estimating the basicity of this compound. The pKa values refer to the equilibrium BH⁺ ⇌ B + H⁺.

Alkylation of this compound involves the reaction of a nucleophilic nitrogen atom with an electrophilic alkyl halide. As with protonation, there are multiple potential sites for alkylation: the two ring nitrogens and the exocyclic amino nitrogen.

For pyridazin-4-amines, alkylation shows a strong regioselective preference for the N1 position. wur.nl This selectivity can be explained by considering both electronic and steric effects:

Electronic Effects : The N-ethylamino group at C4 is an activating group that donates electron density into the ring through resonance. This increases the nucleophilicity of the ring nitrogens. The N1 nitrogen, being para to the amino group, receives a significant share of this donated electron density, making it electronically favored for attack by an electrophile.

Steric Effects : The N1 position is sterically unhindered. In contrast, the N2 position is sterically hindered by the adjacent N-ethylamino group, making it less accessible to an incoming alkyl group. The exocyclic nitrogen is also a potential site, but alkylation here often requires harsher conditions or specific catalysts, and over-alkylation can be an issue.

Therefore, the reaction of this compound with an alkyl halide (e.g., methyl iodide) is expected to yield the N1-alkylated quaternary pyridazinium salt as the major product. This regioselectivity is a key consideration in the synthetic manipulation of this class of compounds. psychosocial.comnih.gov

Tautomeric Forms

Tautomerism, the ready interconversion of structural isomers, is a critical feature of many heterocyclic compounds, influencing their reactivity and biological function. For this compound, the primary form of tautomerism to consider is amino-imino tautomerism, a phenomenon well-documented in related amino-substituted nitrogen heterocycles like aminopyridines and other aminopyridazines. nih.govresearchgate.net

This compound can theoretically exist in equilibrium between its amino form and its imino tautomer.

Amino Form: This is the canonical structure, featuring an exocyclic amino group attached to the pyridazine ring. The aromaticity of the pyridazine ring provides significant stabilization for this form.

Imino Form: This tautomer is formed by the migration of a proton from the exocyclic nitrogen to one of the ring nitrogen atoms, creating an endocyclic double bond and an exocyclic imine.

While neutral 2-aminopyridines exist predominantly in the amino form, the equilibrium can be influenced by several factors, including solvent polarity, pH, and temperature. researchgate.net For this compound, the ethyl substituent on the exocyclic nitrogen likely further stabilizes the amino form. However, the imino form can be a crucial, albeit transient, intermediate in certain reactions. In some fused ring systems involving pyridazines, nitroamine-nitroimine tautomerism has been observed, where the imino form can be stabilized by strong intramolecular hydrogen bonding. acs.orgthieme-connect.com

In addition to amino-imino tautomerism, pyridazinone structures, which are related to oxidized forms of pyridazines, exhibit lactam-lactim tautomerism. This involves the interconversion between a keto form (lactam) and an enol form (lactim). Studies on pyridazinones and similar heterocycles like pyrimidinones (B12756618) have used techniques such as 2D IR spectroscopy to distinguish between and quantify the populations of these tautomers in solution. wiley.com The equilibrium can be influenced by substitution patterns and solvent effects. researchgate.net Although this compound itself does not exhibit lactam-lactim tautomerism, this phenomenon is relevant to its potential oxidized derivatives or in the context of related pyridazinone chemistry.

Table 1: Potential Tautomeric Forms of this compound and Related Structures

Compound Family Tautomerism Type Predominant Form (Typical Conditions) Influencing Factors
Aminopyridazines Amino-Imino Amino Solvent, pH, Substitution
Pyridazinones Lactam-Lactim Lactam (Keto) Solvent, Temperature, Substitution

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling its synthesis and predicting its reactivity. This involves identifying transient species, mapping out catalytic pathways, and understanding stability limits.

In-Situ Spectroscopic Analysis of Reaction Intermediates

The direct observation of short-lived reaction intermediates is crucial for validating proposed reaction mechanisms. While specific in-situ studies on this compound are not widely reported, techniques applied to related heterocyclic systems provide a blueprint for such investigations.

Time-resolved spectroscopy has proven effective in identifying intermediates in pyridazine chemistry. For instance, photolysis of pyridazine N-oxide, a related precursor, was studied using time-resolved infrared (TR-IR) and resonance Raman (TR³) spectroscopy. acs.org These techniques allowed for the detection of a sequence of transient species, including a highly unstable oxaziridine (B8769555) intermediate on the femtosecond timescale, which subsequently rearranged to a ring-opened diazo compound on the nanosecond timescale. acs.org

In-situ Fourier-transform infrared (FT-IR) spectroscopy is another powerful tool, often used to study catalytic reactions on surfaces. For example, it has been employed to investigate the adsorption and reaction of molecules on zeolite catalysts, identifying Lewis and Brønsted acid sites and their interactions with reactants. bohrium.com Similarly, surface-enhanced infrared absorption spectroscopy (SEIRAS) has been used to identify adsorbed intermediates during the electrochemical reduction of CO₂ mediated by pyridine on platinum electrodes. acs.org These methods could be applied to study the interaction of this compound with catalysts or its behavior in various reaction environments, providing direct evidence of intermediate species.

Table 2: Spectroscopic Techniques for Intermediate Analysis

Technique Timescale Information Provided Example Application (Related Systems)
Time-Resolved IR/Raman Femtoseconds to Microseconds Vibrational spectra of short-lived species Detection of oxaziridine from pyridazine N-oxide photolysis acs.org
In-Situ FT-IR Seconds to Hours Identification of adsorbed species on catalyst surfaces Studying reactant-catalyst interactions in zeolites bohrium.com
SEIRAS Real-time (electrochemical) Identification of surface-adsorbed intermediates Observing COOHL intermediate in CO₂ reduction acs.org

Elucidation of Catalytic Cycles in this compound Formation

The synthesis of this compound likely proceeds from a suitable pyridazine precursor, such as a 4-halopyridazine, via a catalytic process. While a specific catalytic cycle for its formation has not been detailed, cycles for related amination and alkylation reactions on pyridazine and other nitrogen heterocycles are well-established.

One of the most probable synthetic routes is a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction couples an amine with a halo-aromatic compound using a palladium catalyst. A plausible catalytic cycle for the formation of this compound from 4-chloropyridazine (B92835) and ethylamine would involve:

Oxidative Addition: The palladium(0) catalyst reacts with 4-chloropyridazine to form a palladium(II) intermediate.

Coordination: Ethylamine coordinates to the palladium center.

Deprotonation: A base removes a proton from the coordinated ethylamine to form an amido complex.

Reductive Elimination: The C-N bond is formed as this compound is eliminated from the complex, regenerating the palladium(0) catalyst.

Alternatively, the synthesis could involve the initial formation of 4-aminopyridazine (B156604), followed by N-alkylation. The synthesis of 4-aminopyridazine itself can be achieved via methods like halogen-amine exchange using copper or palladium catalysts or by the reduction of 4-nitropyridazine using a palladium on carbon (Pd/C) catalyst. Subsequent N-alkylation with an ethyl halide (e.g., ethyl bromide) would then yield the final product. However, direct alkylation of amines can be difficult to control, often leading to over-alkylation (formation of diethyl- and triethylammonium (B8662869) salts). masterorganicchemistry.comwikipedia.org Therefore, a controlled, catalytic approach is generally preferred. Self-limiting alkylation of N-aminopyridinium salts has emerged as a strategy to overcome overalkylation, proceeding through transient, highly nucleophilic pyridinium (B92312) ylide intermediates. chemrxiv.org

Figure 1: Proposed Catalytic Cycle for Buchwald-Hartwig Amination to form this compound

graph TD
    A[Pd(0)L_n] -- Oxidative Addition with
4-Chloropyridazine --> B{Cl-Pd(II)(L_n)-Pyridazine};
    B -- Ligand Exchange with
Ethylamine (EtNH2) --> C{Cl-Pd(II)(L_n)(EtNH2)-Pyridazine};
    C -- Base-assisted
Deprotonation --> D{Amido Complex
[Pd(II)(L_n)(EtNH)-Pyridazine]};
    D -- Reductive Elimination --> A;
    D -- Reductive Elimination --> E[this compound];

A simplified representation of a plausible Buchwald-Hartwig catalytic cycle.

Investigations into Decomposition Pathways and Stability

The stability of this compound is a crucial parameter for its synthesis, storage, and application. Decomposition can be initiated by factors such as heat, light, pH, and oxidative or reductive conditions. Stability studies on related aminopyridines and pyridazine derivatives provide strong indicators of potential degradation pathways.

Forced degradation studies on similar compounds, like 3,4-diaminopyridine, have shown that it is susceptible to oxidative stress. beilstein-journals.org Degradation in the presence of hydrogen peroxide led to the formation of products such as 4-amino-3-nitropyridine (B158700) and 3,4-diaminopyridine-N-oxide. beilstein-journals.org This suggests that this compound could also be susceptible to oxidation at the ring nitrogens (forming an N-oxide) or potentially at the ring carbons, especially if activated by the amino group. The stability of pyridazine derivatives has also been assessed using computational methods like Density Functional Theory (DFT) to predict heats of formation and bond dissociation energies, which correlate with thermal stability. wiley.com

Hydrolytic decomposition is another potential pathway, particularly under harsh acidic or basic conditions. Studies on 4-aminopyridazine have indicated that some pyridazine derivatives can undergo hydrolytic loss of substituents or even ring opening under hot acidic conditions. sci-hub.se For this compound, acidic conditions could lead to hydrolysis of the ethylamino group.

Table 3: Potential Decomposition Pathways for this compound

Condition Potential Pathway Likely Products
Oxidative Stress (e.g., H₂O₂) N-Oxidation, Ring Oxidation/Nitration This compound-N-oxide, Nitro-derivatives
Strong Acid/Heat Hydrolysis of C-N bond, Ring Opening 4-Aminopyridazine, Ring-opened fragments
UV Light (Photolysis) Rearrangement, Ring Cleavage Isomers (e.g., pyrazoles), Acyclic compounds nih.gov

Theoretical and Computational Studies on N Ethylpyridazin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate geometric parameters, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined, and for analyzing its electronic properties. For N-ethylpyridazin-4-amine, DFT calculations would typically be performed to find the most stable arrangement of its atoms in space. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

While specific DFT studies on this compound are not widely published, analysis of similar molecules like pyridine-N-oxide derivatives shows that methods like B3LYP with basis sets such as aug-cc-pVDZ are used to determine structural parameters and electronic effects. nih.gov For instance, the introduction of a substituent can alter bond lengths and angles within the heterocyclic ring. nih.gov

Calculation of Molecular Orbitals (HOMO-LUMO Energies) and Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylamino group and parts of the pyridazine (B1198779) ring, while the LUMO would be distributed over the electron-deficient pyridazine ring. This distribution facilitates intramolecular charge transfer, a key characteristic of many functional molecules. The introduction of an α-silyl group in amines, for example, is known to decrease the ionization potential and promote single-electron transfer. researchgate.net

The HOMO-LUMO gap can be tuned by modifying the molecular structure. nih.gov In a study on N,N-bis((1H-pyrazol-1-yl)methyl)pyridin-4-amine, a related heterocyclic amine, the HOMO energy was found to be -6.260 eV and the LUMO energy was -0.552 eV, resulting in an energy gap of 5.707 eV. nih.gov Such calculations are vital for designing molecules with specific electronic properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Related Pyridine (B92270) Derivative (Data for N,N-bis((1H-pyrazol-1-yl)methyl)pyridin-4-amine)

ParameterEnergy (eV)
EHOMO-6.260
ELUMO-0.552
Energy Gap (ΔE)5.707

Source: nih.gov

The characteristics of electron transfer are also central to understanding reactions such as the silver(I)-mediated fluorination of cyclic amines, where single-electron transfer (SET) pathways are considered. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For this compound, protons on the ethyl group (–CH₂– and –CH₃) would be expected in the upfield region of the ¹H NMR spectrum, typical for alkyl protons, while protons on the pyridazine ring would appear at lower fields due to the aromatic and electron-deficient nature of the ring. chemistrysteps.comlibretexts.org Protons on carbons bonded to nitrogen atoms generally absorb in the 2.5–4.0 ppm range. libretexts.org In pyridine-based amines, deshielded protons are often observed in the δ 7–9 ppm range. Computational protocols have been developed that can predict ¹H chemical shifts with an accuracy of about 0.3 ppm and ¹³C shifts within 2–3 ppm of experimental values. rsc.orgcolumbia.edu

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. DFT calculations are commonly used to compute the vibrational frequencies of molecules. dtic.milresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching of the ethyl group and the pyridazine ring, C=N and C=C stretching within the ring, and various bending modes. N-H stretching vibrations in secondary amines typically appear in the range of 3300–3500 cm⁻¹. nih.gov C-N stretching in aromatic amines is found between 1200 and 1350 cm⁻¹. researchgate.net Theoretical calculations on a series of primary and secondary amines have shown that computed frequencies using methods like Hartree-Fock with a 3-21G basis set provide reasonable agreement with experimental data. dtic.milresearchgate.net

Table 2: Typical Calculated Vibrational Frequencies for Amine-Related Groups

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H Stretch (Secondary Amine)3700 - 3800
C-H Stretch (Alkyl)3130 - 3440
N-H Bend1650
C-N Stretch (Aromatic)1200 - 1350
C-C Stretch (Ethyl)~950

Source: dtic.milresearchgate.net

Analysis of Charge Distribution (e.g., Mulliken Charges, Natural Atomic Charges)

Understanding the distribution of electronic charge on the atoms of a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges. uni-muenchen.denih.gov

In this compound, the nitrogen atoms of the pyridazine ring are expected to carry a negative partial charge due to their higher electronegativity, making them potential sites for electrophilic attack or coordination to metal ions. The nitrogen of the amino group, while also electronegative, donates electron density to the ring. Mulliken population analysis, often performed with DFT methods like B3LYP, can quantify these charges. researchgate.netresearchgate.net For instance, in a study of L-ornithine-L-aspartate, Mulliken charges were calculated using the B3LYP/6-311++G(d,p) level of theory to identify electronegative and electropositive centers. researchgate.net

Natural Population Analysis (NPA), part of the NBO toolkit, is often considered more robust than Mulliken analysis as it is less sensitive to the choice of basis set. nih.govnih.gov It provides a more chemically intuitive picture of charge distribution. researchgate.net In a study of ammonia (B1221849) adsorbed on a gold surface, Mulliken population analysis indicated a donation/back-donation mechanism for the amine-gold bond.

Study of Molecular Dipole Moments and Polarizability

Polarizability: Molecular polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field. It is a key factor in determining intermolecular forces, such as dispersion interactions. nih.gov Accurate calculations of polarizability can be achieved with high-level quantum mechanical methods like coupled cluster theory, though DFT also provides reasonable estimates. nih.govmdpi.com For molecules with large π-systems, like this compound, the polarizability is expected to be anisotropic, meaning it is different along different molecular axes.

Molecular Simulation Approaches

While quantum chemical calculations focus on the properties of a single molecule, molecular simulation approaches, such as molecular dynamics (MD), are used to study the behavior of a large ensemble of molecules over time. These simulations can provide insights into the bulk properties of a substance, such as its structure in the liquid phase, diffusion coefficients, and interactions with a solvent. mdpi.comrsc.org

For this compound, MD simulations could be used to study its solvation in different solvents, its aggregation behavior, or its interaction with a biological target like a protein. The simulations rely on a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. While polarizable force fields that explicitly account for changes in charge distribution are becoming more common for molecules like amines and amides, their development is complex. nih.gov MD simulations have been used to investigate the sweetening of natural gas by monoethanolamine, revealing how hydrogen bonds form between the amine and H₂S molecules. echemcom.com Such studies could similarly elucidate the intermolecular interactions of this compound in various environments.

Monte Carlo (MC) Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, MC simulations are a powerful tool for investigating the adsorption behavior of molecules onto surfaces. scielo.brresearchgate.netupo.es This method allows for the determination of the most stable adsorption conformations and the calculation of adsorption energies. researchgate.net

For this compound, MC simulations can be employed to understand its interaction with various adsorbent materials. The simulations would typically involve placing the this compound molecule and a model of the adsorbent surface within a simulation box. The system's energy is then calculated based on the interactions between the molecule and the surface. By randomly moving and rotating the molecule and accepting or rejecting these moves based on energy criteria (such as the Metropolis algorithm), the simulation explores the potential energy surface to find the most favorable adsorption sites and orientations. researchgate.netupo.es

The output of these simulations can provide valuable data, including:

Adsorption Energy: The strength of the interaction between this compound and the adsorbent surface. A more negative adsorption energy indicates a stronger and more favorable interaction.

Adsorption Isotherms: These plots show the amount of adsorbed this compound on the surface as a function of its pressure or concentration at a constant temperature. upo.esmdpi.com Grand Canonical Monte Carlo (GCMC) simulations are particularly suited for generating adsorption isotherms. upo.esmdpi.com

Adsorption Configuration: The preferred orientation and position of the this compound molecule on the adsorbent surface. This provides insights into the specific atoms or functional groups involved in the adsorption process.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The intermolecular interactions of this compound, particularly its capacity for hydrogen bonding, are crucial in determining its physical properties and how it interacts with other molecules. The molecule possesses both hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the pyridazine ring). chemscene.com

A key feature of this compound is the presence of an N-H group, which can act as a hydrogen bond donor, and the two nitrogen atoms within the pyridazine ring, which can act as hydrogen bond acceptors. This allows for the formation of hydrogen bonding networks, where multiple molecules are linked together through these interactions. nih.gov The strength and geometry of these hydrogen bonds can be investigated using computational methods.

The study of hydrogen bonding in similar molecular systems reveals that heterosynthons, which are hydrogen bonds formed between different functional groups, are generally favored over homosynthons (between identical functional groups). nih.gov In the case of this compound, this would suggest a high likelihood of forming N-H···N hydrogen bonds between molecules, creating dimers or larger aggregates.

Computational chemistry provides tools to analyze these interactions in detail. For instance, the Atoms in Molecules (AIM) theory can be used to characterize the electronic properties of the hydrogen bonds, such as the electron density at the bond critical point, which provides a measure of the bond's strength. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, offering a deeper understanding of the nature of the intermolecular bonding. nih.govmdpi.com

While specific experimental or extensive computational studies on the hydrogen bonding networks of this compound are not prominently documented, the fundamental principles of hydrogen bonding and the computational tools available allow for a robust theoretical prediction of its behavior. nih.govmdpi.com The presence of both donor and acceptor sites within the molecule strongly suggests its participation in hydrogen bonding, influencing its crystal packing, solubility, and interactions with biological targets. nih.gov

Analysis of Conformational Dynamics

The conformational dynamics of a molecule describe the various shapes it can adopt due to the rotation around its single bonds. For this compound, the key rotatable bond is the C-N bond connecting the ethyl group to the pyridazine ring. chemscene.com The rotation around this bond will lead to different spatial arrangements of the ethyl group relative to the pyridazine ring, each with a specific energy.

Computational methods, such as molecular dynamics (MD) simulations, are instrumental in exploring the conformational landscape of molecules. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of their movements. upo.es By analyzing this trajectory, one can identify the most stable conformations (those with the lowest potential energy) and the energy barriers between them.

The conformational flexibility of this compound can have significant implications for its chemical reactivity and biological activity. The accessibility of the lone pair of electrons on the amine nitrogen and the nitrogen atoms in the pyridazine ring can be influenced by the conformation of the ethyl group. This, in turn, can affect the molecule's ability to act as a nucleophile or to form hydrogen bonds. nih.govnih.gov

Studies on similar molecules have shown that conformational dynamics can play a crucial role in molecular recognition, where a specific conformation is required for binding to a biological target. nih.govnih.gov The different conformations can be thought of as an ensemble, with the molecule constantly transitioning between them. The relative populations of these conformations are determined by their energies, with lower energy conformations being more populated.

While detailed conformational analysis studies specifically for this compound are not widely published, the principles of conformational analysis and the available computational tools allow for a theoretical understanding of its dynamic behavior. Such an analysis would typically involve mapping the potential energy surface as a function of the dihedral angle of the C-N bond to identify the energy minima and transition states.

Reactivity Prediction and Mechanistic Insights

Application of Fukui Functions and Global Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the reactivity of chemical species. Global and local reactivity descriptors derived from DFT calculations can offer valuable insights into the chemical behavior of this compound. researchgate.net

Global Reactivity Descriptors provide a general measure of a molecule's stability and reactivity. researchgate.net Key global descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule is generally less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness, a softer molecule is generally more reactive. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Fukui Functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. canada.ca

f+(r): Indicates the sites susceptible to nucleophilic attack (where an electron is accepted).

f-(r): Indicates the sites susceptible to electrophilic attack (where an electron is donated).

f0(r): Indicates the sites susceptible to radical attack .

For this compound, the application of Fukui functions would allow for the identification of the specific atoms most likely to participate in chemical reactions. For instance, the nitrogen atoms of the pyridazine ring and the exocyclic amine nitrogen would be expected to have significant Fukui function values, indicating their importance in the molecule's reactivity. By visualizing the Fukui functions, one can create reactivity maps that highlight the electrophilic and nucleophilic regions of the molecule. scm.com

Table of Calculated Global Reactivity Descriptors (Hypothetical Values for Illustrative Purposes)

DescriptorValue
Chemical Potential (μ)-3.5 eV
Chemical Hardness (η)5.0 eV
Global Softness (S)0.2 eV⁻¹
Electrophilicity Index (ω)1.225 eV

Note: These values are hypothetical and for illustrative purposes only. Actual values would need to be calculated using appropriate quantum chemistry software.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by modeling reaction pathways and identifying the corresponding transition states. chemrxiv.orgnih.gov For this compound, this approach can be used to understand how it participates in various chemical transformations, such as nucleophilic aromatic substitutions or transition-metal-catalyzed coupling reactions.

A reaction pathway connects the reactants and products through a series of intermediate structures and transition states on the potential energy surface. chemrxiv.orgarxiv.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. chemrxiv.org

The process of modeling a reaction pathway typically involves:

Identifying Reactants and Products: Defining the starting materials and the final products of the reaction of interest involving this compound.

Locating the Transition State: This is often the most challenging part of the calculation. Various computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods, can be used to locate the transition state structure. arxiv.org

Calculating the Intrinsic Reaction Coordinate (IRC): Once the transition state is found, an IRC calculation can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. arxiv.org

By calculating the energies of the reactants, products, and the transition state, the activation energy of the reaction can be determined. nih.gov This provides a quantitative measure of the reaction's feasibility and rate.

For this compound, computational modeling could be used to investigate, for example, the mechanism of its synthesis or its reactions with electrophiles. For instance, one could model the reaction of 4-chloropyridazine (B92835) with ethylamine (B1201723) to form this compound, identifying the transition state for the nucleophilic aromatic substitution and calculating the activation energy.

While specific computational studies on the reaction pathways of this compound are not extensively documented, the established computational methodologies provide a robust framework for such investigations. chemrxiv.orgnih.govarxiv.org These studies are crucial for understanding the fundamental reactivity of the molecule and for designing new synthetic routes and applications.

Spectroscopic Characterization and Structural Elucidation of N Ethylpyridazin 4 Amine

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. For N-ethylpyridazin-4-amine, the key functional groups are the secondary amine (N-H), the pyridazine (B1198779) ring (containing C=N and C=C bonds), and the ethyl group (with aliphatic C-H bonds).

The FTIR spectrum of this compound is expected to display several key absorption bands. A notable feature for secondary amines is the N-H stretching vibration, which typically appears as a single, medium-intensity peak. spectroscopyonline.com In aminopyridines, this N-H stretch is often observed in the 3200-3400 cm⁻¹ region. researchgate.net The C-H stretching vibrations from the aromatic pyridazine ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below this value, typically in the 2840-3000 cm⁻¹ range. instanano.com

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of information from stretching and bending vibrations that are characteristic of the molecule as a whole. su.se For this compound, this region would include the C=N and C=C stretching vibrations of the pyridazine ring, as well as the C-N stretching vibration. researchgate.netupi.edu

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3300 N-H Stretch Secondary Amine Medium
3050-3100 C-H Stretch Aromatic (Pyridazine) Medium to Weak
2850-2970 C-H Stretch Aliphatic (Ethyl Group) Medium
1500-1600 C=N / C=C Stretch Pyridazine Ring Strong
~1380 C-N Stretch Aryl-Amine Medium
1450-1470 C-H Bend CH₂ (Ethyl Group) Variable
1370-1390 C-H Bend CH₃ (Ethyl Group) Variable

Data compiled from general spectroscopic tables and analogous compounds. researchgate.netinstanano.com

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. researchgate.net While FTIR is sensitive to polar bonds (like C=O or N-H), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, such as C-C and C=C bonds within an aromatic ring. mdpi.comresearchgate.net A significant advantage of FT-Raman is the use of a near-infrared laser, which minimizes the sample fluorescence that can obscure spectra in conventional Raman spectroscopy using visible lasers. nicoletcz.cz

In the analysis of this compound, the FT-Raman spectrum would be expected to show strong signals for the pyridazine ring vibrations and the C-C and C-H bonds of the ethyl substituent. This provides a confirmatory layer to the data obtained from FTIR, strengthening the structural elucidation. The combination of both techniques gives a more complete picture of the molecule's vibrational modes. mdpi.com

Table 2: Expected FT-Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group Relative Intensity
~3060 C-H Stretch Aromatic (Pyridazine) Strong
~2930 C-H Stretch Aliphatic (Ethyl Group) Strong
1500-1600 Ring Stretch Pyridazine Ring Strong
~1000 Ring Breathing Pyridazine Ring Strong
~880 C-C Stretch Ethyl Group Medium

Data predicted based on the complementary nature of Raman spectroscopy to FTIR. mdpi.comnicoletcz.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing information about their chemical environment, connectivity, and spatial relationships.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the neighboring protons. For this compound, one would expect to see signals corresponding to the protons on the ethyl group, the protons on the pyridazine ring, and the proton on the amine nitrogen.

The ethyl group should present as a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The CH₃ signal is expected in the upfield region (δ ~1.2–1.4 ppm), while the CH₂ signal, being adjacent to the electron-withdrawing nitrogen atom, would be shifted downfield (δ ~3.0–3.5 ppm).

The protons on the pyridazine ring are in an aromatic environment and are deshielded, appearing further downfield, likely in the δ 7.0–9.0 ppm range. Their precise shifts and coupling patterns (doublets, doublets of doublets) would depend on their position relative to the two nitrogen atoms and the ethylamino substituent. The N-H proton signal can appear over a wide range of chemical shifts and is often broad; its position is also sensitive to solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (Ethyl) 1.2 - 1.4 Triplet (t) 3H
CH₂ (Ethyl) 3.0 - 3.5 Quartet (q) 2H
Pyridazine-H 7.0 - 9.0 Doublet (d) / Multiplet (m) 3H
NH Variable Broad Singlet (br s) 1H

Data compiled from literature values for similar structures.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. This compound (C₆H₉N₃) has six carbon atoms. Assuming the pyridazine ring is unsymmetrical with respect to the substitution, all four ring carbons may be unique, along with the two carbons of the ethyl group, resulting in a total of six distinct signals.

The carbons of the ethyl group would appear in the aliphatic (upfield) region of the spectrum. The terminal methyl (CH₃) carbon is expected around δ 10–15 ppm, while the methylene (CH₂) carbon, bonded to nitrogen, would be further downfield, typically in the δ 37–45 ppm range. libretexts.org The four carbons of the pyridazine ring would appear in the aromatic region (δ 125–150 ppm), with the carbon atom directly attached to the amino group (C4) and those adjacent to the ring nitrogens experiencing the most significant shifts. libretexts.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ (Ethyl) 10 - 15
CH₂ (Ethyl) 37 - 45
Pyridazine Ring Carbons 125 - 150+

Data compiled from general chemical shift tables. libretexts.org

While 1D NMR spectra provide foundational data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. creative-biostructure.com These techniques correlate nuclear spins through chemical bonds or through space, resolving spectral overlap and confirming connectivity. weizmann.ac.il

For this compound, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. It would definitively show the coupling between the CH₃ and CH₂ protons of the ethyl group and also map the coupling network between the protons on the pyridazine ring, confirming their relative positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon signal based on the more easily interpreted proton spectrum. springernature.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure and assign quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment correlates nuclei that are close in space, regardless of whether they are bonded. It can be used to confirm the conformation of the ethyl group relative to the pyridazine ring. creative-biostructure.com

The application of these advanced methods provides a level of structural certainty that is unattainable with 1D techniques alone, solidifying the characterization of the this compound molecule. harvard.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed provide valuable information about the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. uzh.ch

For this compound, the key chromophore is the pyridazine ring system, which is an aromatic heterocycle containing conjugated π-bonds and non-bonding lone pair electrons on the nitrogen atoms. The presence of the ethylamino group also contributes a non-bonding lone pair on its nitrogen atom. Consequently, the UV-Vis spectrum of this compound is expected to be characterized by two primary types of electronic transitions: π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated nature of the pyridazine ring, these transitions are typically intense and occur at shorter wavelengths. uzh.ch

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from one of the nitrogen lone pairs) to a π* antibonding orbital. These transitions are generally less intense and occur at longer wavelengths compared to π → π* transitions because non-bonding orbitals are higher in energy than π bonding orbitals. libretexts.orgubbcluj.ro

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Expected Intensity
π → π* π (bonding) → π* (antibonding) Shorter Wavelength (UV) High

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This method is crucial for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule after ionization.

The molecular formula for this compound is C₆H₉N₃, which corresponds to a molecular weight of 123.16 g/mol . chemscene.com In a mass spectrum, the unfragmented molecule will appear as the molecular ion peak (M⁺). Since this compound contains an odd number of nitrogen atoms (three), its molecular ion peak is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound is expected to be dominated by cleavage patterns characteristic of amines. The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this involves the cleavage of the bond between the two carbon atoms of the ethyl group.

This α-cleavage would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation with an m/z of 108. This fragment is often a prominent peak in the mass spectrum of N-ethyl amines.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Ion Description
123 [C₆H₉N₃]⁺ Molecular Ion (M⁺)

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays pass through a single crystal of a substance, researchers can determine its crystal system, space group, and the exact bond lengths and angles between atoms. mdpi.com

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific details about its crystal structure, such as unit cell parameters and space group, are not available. However, based on studies of similar heterocyclic compounds and substituted amines, one can anticipate the type of information that would be obtained from such an analysis. researchgate.netajchem-a.com

An XRD analysis would reveal whether the pyridazine ring is planar and would provide precise measurements of the C-N and C-C bond lengths within the ring and the attached ethylamino group. It would also detail the intermolecular interactions, such as hydrogen bonding involving the amine proton and the nitrogen atoms of the pyridazine ring, which govern the molecular packing in the solid state. Related pyridazine derivatives have been shown to crystallize in systems such as triclinic and monoclinic. mdpi.com

Table 3: Parameters Determined by X-ray Diffraction

Parameter Description
Crystal System The symmetry classification of the crystal lattice (e.g., monoclinic, triclinic). researchgate.net
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The precise distances between bonded atoms.
Bond Angles The angles formed between three connected atoms.
Torsional Angles The dihedral angles that define the conformation of the molecule.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Pyridine (B92270)

Derivatives and Analogs of N Ethylpyridazin 4 Amine: Synthesis and Chemical Properties

Synthesis of Substituted N-Ethylpyridazin-4-amine Derivatives

The generation of a diverse library of this compound derivatives hinges on two primary strategies: the introduction of various functional groups onto the pyridazine (B1198779) core and the chemical alteration of the N-ethyl side chain.

The functionalization of the pyridazine ring is typically achieved by employing halo-pyridazine derivatives as precursors. These precursors offer reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. dur.ac.uk A common approach involves starting with a di- or tri-chloropyridazine, performing a selective nucleophilic substitution with ethylamine (B1201723) at the C4 position, and subsequently modifying the remaining chloro-substituents.

Another strategy involves constructing the substituted pyridazine ring from acyclic precursors. The Diaza-Wittig reaction, for example, allows for the synthesis of pyridazines with various substituents at position 6 by reacting an α-diazo-β-ketoester with a suitable phosphine. kuleuven.beacs.org This method provides a versatile entry point to pyridazine cores that can then be further elaborated to introduce the N-ethylamino group at the C4 position. Homolytic substitution reactions can also be employed to introduce electron-withdrawing groups onto the π-deficient pyridazine nucleus. researchgate.net

Below is a table summarizing key strategies for ring substitution.

Method Typical Reagents & Conditions Position of Substitution Type of Substituent Introduced
Palladium-Catalyzed Cross-Coupling Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acids (Suzuki), organostannanes (Stille), amines (Buchwald-Hartwig)C3, C5, C6 (on a halo-pyridazine precursor)Aryl, heteroaryl, alkyl, amino groups
Nucleophilic Aromatic Substitution (SNAr) Nucleophiles (e.g., alkoxides, thiolates, amines) on a halo-pyridazineC3, C5, C6Alkoxy, thioether, amino groups
Diaza-Wittig Reaction α-diazo-β-ketoester, P(n-Bu)₃, various aldehydesC6Alkyl, cycloalkyl, aryl, heteroaryl
Homolytic Aroylation N-heteroarene carboxylic acids, radical initiatorVariesAroyl groups

This table presents illustrative data based on established synthetic methodologies for pyridazine rings.

Modification of the N-ethyl group is critical for probing structure-activity relationships. The most direct method for synthesizing analogs with different N-alkyl groups is the reductive amination of pyridazin-4-amine with various aldehydes or ketones. For instance, reacting pyridazin-4-amine with acetaldehyde (B116499) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) yields this compound.

Alternatively, direct N-alkylation of pyridazin-4-amine with alkyl halides can be used, though this method risks over-alkylation. The Gabriel synthesis offers a more controlled approach, wherein potassium phthalimide (B116566) is used to form a protected amine intermediate, which is then alkylated and deprotected. More complex side chains can be introduced using methods like Michael addition, where an amine adds to an α,β-unsaturated compound, followed by further chemical transformations. asianpubs.org Studies on related catecholamines have shown that N-alkylation of the amine side chain can dramatically influence biological activity. nih.gov

The following table outlines common methods for side chain modification.

Synthetic Method Starting Material Key Reagent(s) Resulting Side Chain
Reductive Amination Pyridazin-4-amineAldehyde/Ketone, NaBH₃CN or H₂/PdN-Alkyl, N-Dialkyl
Direct N-Alkylation Pyridazin-4-amineAlkyl halide (e.g., ethyl bromide), base (e.g., K₂CO₃)N-Alkyl (risk of over-alkylation)
Gabriel Synthesis Pyridazin-4-aminePotassium phthalimide, N-(2-bromoethyl)phthalimide, Hydrazine (B178648)N-(2-aminoethyl)
Michael Addition Pyridazin-4-amineα,β-Unsaturated ester/nitrileN-(2-carboxyethyl), N-(2-cyanoethyl)

This table is a representation of standard organic synthesis techniques applied to the pyridazin-4-amine scaffold.

Comparative Study of Reactivity and Stability in this compound Analogs

Computational methods, such as Density Functional Theory (DFT), are valuable for comparing the stability and reactivity of different analogs. scirp.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher reactivity. Chemical hardness and softness are related concepts that also predict stability. scirp.org

Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) onto the pyridazine ring is expected to decrease the electron density on the ring, lower the HOMO energy, and increase the molecule's stability towards oxidation. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would increase the ring's electron density, raise the HOMO energy, and potentially increase its reactivity. These substitutions also modulate the nucleophilicity of the exocyclic N-ethylamino group.

Compound/Analog Ring Substituent Predicted Effect on HOMO-LUMO Gap Predicted Relative Reactivity Predicted pKa of Exocyclic Amine
This compoundNone (H)BaselineBaselineBaseline
6-Chloro-N-ethylpyridazin-4-amine6-Cl (Electron-Withdrawing)IncreaseDecreaseDecrease
6-Methoxy-N-ethylpyridazin-4-amine6-OCH₃ (Electron-Donating)DecreaseIncreaseIncrease
N-Propylpyridazin-4-amineNone (H)Minimal ChangeMinimal ChangeMinimal Change

This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual values require specific experimental or computational determination.

Structure-Reactivity Relationship Studies of Pyridazin-4-amines

Structure-reactivity relationship (SRR) studies investigate how specific structural modifications impact the chemical behavior of a molecule. For pyridazin-4-amines, these studies are essential for understanding their interaction with biological targets or their utility in chemical synthesis.

Key findings from studies on related heterocyclic amines indicate that:

N-Alkyl Chain Length: The nature of the N-alkyl substituent is often critical. For instance, in a series of (1H-pyridin-4-ylidene)amines, the ethyl group was found to be the optimal substituent for N1 in terms of antimalarial activity. researchgate.net This suggests that the size and lipophilicity of the side chain are finely tuned for specific interactions.

Ring Substitution Pattern: The position and electronic nature of substituents on the pyridazine ring significantly alter reactivity. Substitution can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition. nih.gov For example, the introduction of a substituent at the C6 position can sterically hinder or electronically influence the reactivity at the ring nitrogens and the exocyclic amine.

Heterocyclic Core: The pyridazine ring itself is often a bioisosteric replacement for other heterocycles like thiadiazoles or oxadiazoles (B1248032) in drug design. nih.gov However, the specific geometry and electronic distribution of the adjacent nitrogen atoms in pyridazine provide a unique hydrogen bonding capability that is not perfectly replicated by other rings, leading to significant differences in activity. nih.gov

The following table summarizes general structure-reactivity trends for pyridazin-4-amines.

Structural Modification Observed Effect on Reactivity / Property General Rationale
Lengthening N-alkyl chain (ethyl → propyl/butyl)Often decreases specific binding affinity.Increased steric bulk and altered lipophilicity may disrupt optimal fit in a binding pocket. researchgate.net
Adding electron-withdrawing group to ringDecreases nucleophilicity of the exocyclic amine; can alter regioselectivity of further reactions.Inductive and resonance effects lower the electron density throughout the molecule.
Adding electron-donating group to ringIncreases nucleophilicity of the exocyclic amine.Electron donation to the π-deficient ring increases electron density on the exocyclic nitrogen.
Isosteric replacement of pyridazine ringCan lead to significant loss or gain of activity.Changes in ring geometry, aromaticity, and hydrogen bonding capacity affect molecular recognition. nih.gov

This table synthesizes general principles from structure-activity relationship studies on pyridazine and related heterocyclic compounds.

Advanced Material Science and Chemical Applications of N Ethylpyridazin 4 Amine

Investigation of N-Ethylpyridazin-4-amine as a Ligand in Coordination Chemistry

The pyridazine (B1198779) core of this compound, with its two adjacent nitrogen atoms, presents intriguing possibilities for its application as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen atoms allows it to act as a Lewis base and coordinate with metal ions to form stable complexes. The presence of the N-ethylamino group at the 4-position further modulates the electronic properties of the pyridazine ring, influencing its coordination behavior.

While specific studies on the coordination complexes of this compound are not extensively documented, the behavior of similar heterocyclic amine ligands provides a strong basis for predicting its potential. Pyridine (B92270) and its derivatives are well-known to form stable complexes with a variety of transition metals, and the principles governing these interactions can be extrapolated to this compound. jscimedcentral.com The nitrogen atoms in the pyridazine ring can act as donor sites, potentially leading to the formation of monodentate or bidentate coordination complexes, depending on the metal center and reaction conditions.

The coordination of this compound to a metal center is expected to be influenced by several factors, including the nature of the metal ion, the solvent system, and the steric hindrance posed by the ethyl group. The formation of such complexes can be characterized by various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry. The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal salt in an appropriate solvent. jscimedcentral.comcore.ac.uk

The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties, making them valuable targets for research in materials science and catalysis. For instance, transition metal complexes of heterocyclic ligands have been shown to be effective catalysts in a range of organic transformations. rsc.org

Table 1: Predicted Coordination Properties of this compound

Property Predicted Characteristic Rationale
Coordination Modes Monodentate, Bidentate Presence of two nitrogen donor atoms in the pyridazine ring.
Ligand Field Strength Moderate to Strong Based on analogous pyridine-type ligands.
Steric Influence Moderate The ethyl group may influence the coordination geometry and stability of the resulting complexes.

| Potential Metal Partners | Transition metals (e.g., Cu, Ni, Co, Ag) | Based on the known coordination chemistry of similar N-heterocyclic ligands. jscimedcentral.comnih.gov |

Potential Applications in Non-Linear Optics (Drawing insights from related amine-heterocycles)

Non-linear optics (NLO) is a field of study that focuses on the interaction of intense light with materials to produce new optical phenomena. Materials with significant NLO properties are crucial for the development of advanced technologies such as optical switching, frequency conversion, and data storage. The key to a molecule possessing NLO activity often lies in its electronic structure, specifically the presence of a π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT).

Theoretical calculations, such as those based on density functional theory (DFT), are often employed to predict the NLO properties of novel molecules. researchgate.net These studies typically calculate the first hyperpolarizability (β), a measure of the second-order NLO response. For related heterocyclic systems, it has been demonstrated that the magnitude of β is strongly influenced by the nature of the donor and acceptor groups and the length and efficiency of the π-conjugated bridge. acs.org

The potential NLO properties of this compound could be enhanced by further molecular engineering, such as by introducing stronger electron-withdrawing groups onto the pyridazine ring or by extending the π-conjugation. Experimental verification of these properties would involve techniques such as the Z-scan method to measure the non-linear absorption and refraction. plos.orgnih.gov

Table 2: Comparison of Molecular Features for Potential NLO Activity

Compound Family Key Structural Features Relevance to this compound
Azomethine Dyes Extended π-conjugation, donor-acceptor groups. plos.orgnih.gov This compound possesses a basic donor-acceptor structure.
Fluorene-based Chromophores Modulated conjugation pathways to enhance hyperpolarizability. acs.org Suggests pathways for modifying this compound to improve NLO response.

| Chiral Hybrid Perovskites | Noncentrosymmetric structures induced by chiral amines. rsc.org | Indicates that chirality can be a key factor in achieving second-order NLO properties. |

Role as a Chemical Building Block for Complex Molecular Architectures

The structural features of this compound make it a valuable building block in organic synthesis for the construction of more complex molecules. Primary amines are a versatile functional group, participating in a wide array of chemical transformations. enamine.net The presence of the pyridazine heterocycle also offers sites for further functionalization.

The amino group of this compound can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of further alkyl groups on the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Buchwald-Hartwig and Ullmann Couplings: Palladium or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

These reactions allow for the incorporation of the this compound moiety into larger, more complex molecular scaffolds. The pyridazine ring itself can also be a site for chemical modification. For instance, nucleophilic aromatic substitution reactions could potentially be used to introduce other functional groups onto the ring, although the electron-donating nature of the amino group would influence the regioselectivity of such reactions.

The use of protecting group strategies can be crucial when employing this compound in multi-step syntheses to ensure the selective reaction of different functional groups within a molecule. jocpr.com The ability to selectively modify both the amino group and the pyridazine ring provides chemists with a powerful tool for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. For example, pyridazine and pyrimidine (B1678525) derivatives are known to exhibit a range of biological activities. rsc.org

Table 3: Potential Synthetic Transformations of this compound

Reaction Type Reagents and Conditions Potential Product
Acylation Acyl chloride, base N-acyl-N-ethylpyridazin-4-amine
Suzuki Coupling (on a halogenated derivative) Arylboronic acid, Pd catalyst, base Aryl-substituted N-ethylpyridazine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-alkylated pyridazinamine derivative

| Mannich Reaction | Formaldehyde, secondary amine | Mannich base for further cyclization numberanalytics.com |

Q & A

Q. What are the standard synthetic protocols for N-ethylpyridazin-4-amine, and what key factors influence reaction efficiency?

this compound is typically synthesized via alkylation of pyridazin-4-amine with ethyl halides (e.g., ethyl bromide) under basic conditions. Critical factors include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or ethanol enhance reaction homogeneity .
  • Base optimization : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the amine for nucleophilic substitution .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation . Post-synthesis, purification via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H NMR : Identifies ethyl group protons (δ ~1.2–1.4 ppm for CH₃ triplet; δ ~3.2–3.5 ppm for CH₂ quartet) and pyridazine ring protons (aromatic δ 6.5–8.5 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What are the known reactive sites of this compound for derivatization?

The primary amine on the pyridazine ring undergoes nucleophilic substitution, enabling:

  • Acylation : React with acyl chlorides to form amides.
  • Cross-coupling : Suzuki-Miyaura reactions for aryl group introduction . The ethyl group can be oxidized to carboxylic acids using KMnO₄ or CrO₃ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Systematic analysis using Cochrane review principles is recommended:

  • Variable isolation : Compare catalysts (e.g., Pd vs. Cu), solvents, and temperatures across studies.
  • Controlled replication : Reproduce experiments with standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Statistical validation : Use ANOVA to assess significance of yield differences.

Q. What strategies optimize solubility and stability of this compound in aqueous systems?

  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
  • pH adjustment : Protonate the amine (pH < 4) to improve aqueous stability.
  • Formulation : Encapsulate in cyclodextrins or liposomes for controlled release .

Q. How can computational chemistry predict reactivity and target interactions of this compound?

  • Molecular docking : Tools like AutoDock predict binding poses with enzymes (e.g., kinases) .
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate stability in biological membranes .

Q. What advanced purification techniques address polar byproducts in this compound synthesis?

  • Ion-exchange chromatography : Removes ionic impurities via resin interactions .
  • High-Performance Liquid Chromatography (HPLC) : Achieves >98% purity using C18 columns and acetonitrile/water gradients .

Methodological Notes

  • Contradiction Analysis : When conflicting biological activity data arise, validate via orthogonal assays (e.g., enzyme inhibition vs. cellular viability) and cross-reference with structural analogs .
  • Quality Control : Monitor nitrosamine contamination risks using GC-NPD or LC-MS/MS, especially if secondary amines are present during synthesis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.